2-(4-Methylphenyl)ethanethioamide
Description
Context within Thioamide Chemistry
Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts distinct chemical properties, including altered reactivity, geometry, and electronic distribution. Thioamides are considered valuable intermediates in organic synthesis, serving as precursors to a variety of sulfur- and nitrogen-containing heterocycles. The thioamide functional group is known for its ability to participate in various chemical transformations, making it a versatile building block in the synthesis of complex molecules.
The presence of the 4-methylphenyl group in 2-(4-methylphenyl)ethanethioamide influences its steric and electronic properties, which in turn affect its reactivity and potential applications. This specific substitution pattern is often explored in structure-activity relationship studies to fine-tune the biological or chemical properties of a molecule.
Significance in Contemporary Organic and Medicinal Chemistry Research
In the broader context of medicinal chemistry, the thioamide motif has been recognized for its potential in drug discovery. nih.gov Thioamides are isosteres of amides and have been incorporated into various small molecules targeting a range of diseases. nih.gov Research has shown that the thioamide group can impact a compound's potency, interactions with biological targets, and physicochemical properties. nih.gov
While direct research on the specific therapeutic applications of this compound is not extensively documented in publicly available literature, its structural components are of interest. The 2-phenethylamine scaffold, a core component of this molecule, is widely found in nature and in a multitude of synthetic compounds with diverse pharmacological activities. mdpi.com This framework is present in endogenous catecholamines like dopamine (B1211576) and norepinephrine, as well as in various classes of drugs targeting adrenergic, dopamine, and serotonin (B10506) receptors. mdpi.com
The synthesis and reactivity of related N-arylacetamides and their derivatives are also areas of active investigation, as these compounds serve as crucial intermediates for agrochemical and pharmaceutical compounds. nih.gov The exploration of synthetic routes to and reactions of molecules like this compound contributes to the fundamental knowledge base of organic chemistry and can pave the way for the discovery of new bioactive agents. For instance, the study of acyl transfer reactions involving related structures helps in understanding reaction mechanisms, which is crucial for designing efficient synthetic pathways. mdpi.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 97426-53-4 |
| Molecular Formula | C10H13NS |
| Molecular Weight | 179.28 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXABMZJKQGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384519 | |
| Record name | 2-(4-methylphenyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97426-53-4 | |
| Record name | 2-(4-methylphenyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHYLPHENYL)ETHANETHIOAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 2 4 Methylphenyl Ethanethioamide
Fundamental Reaction Pathways
The thioamide moiety in 2-(4-methylphenyl)ethanethioamide is more reactive towards both nucleophiles and electrophiles compared to its amide analogue. nih.gov This heightened reactivity allows for a diverse range of reactions, including cyclizations, couplings, and additions.
Intramolecular and Intermolecular Cyclization Reactions
This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. The sulfur and nitrogen atoms of the thioamide group act as nucleophiles, readily reacting with suitable electrophiles to form ring structures.
One of the most prominent cyclization reactions involving thioamides is the Hantzsch thiazole (B1198619) synthesis . rsc.org In this reaction, this compound can react with an α-haloketone to produce a 2,5-disubstituted thiazole. The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and dehydration. nih.gov For instance, the reaction with 2-bromo-1-phenylethanone would yield 2-(4-methylbenzyl)-5-phenylthiazole.
| α-Haloketone | Product | Typical Conditions | Yield (%) |
|---|---|---|---|
| 2-Bromo-1-phenylethanone | 2-(4-Methylbenzyl)-5-phenylthiazole | Ethanol, reflux | Good to Excellent |
| Ethyl 2-chloroacetoacetate | Ethyl 2-(4-methylbenzyl)-4-methylthiazole-5-carboxylate | Ethanol, reflux | Good |
Another important cyclization is the Gewald aminothiophene synthesis , which involves the reaction of a carbonyl compound, an activated nitrile, and elemental sulfur. researchgate.netresearchgate.netorganic-chemistry.org While the classical Gewald reaction starts with a ketone or aldehyde, a modified version can utilize the α-methylene group of this compound. In a conceptual pathway, the enethiolate of this compound could react with an α-cyano ester in the presence of a base and sulfur to yield a polysubstituted 2-aminothiophene. organic-chemistry.orgorganic-chemistry.org
Coupling and Annulation Reactions
The thioamide functionality can participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura coupling reactions of thioamides have been reported, where the thioamide is activated to form a metal-carbene intermediate that then couples with a boronic acid. researchgate.netdntb.gov.uanih.gov This desulfurative coupling provides a route to form new C-C bonds at the carbon of the original thioamide group. For this compound, a palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid in the presence of a silver salt as a desulfurizing agent could potentially yield a substituted amidine or, upon hydrolysis, a ketone. nih.gov
| Coupling Partner | Potential Product | Catalyst System | Key Features |
|---|---|---|---|
| Phenylboronic acid | N-(1-(p-tolyl)ethylidene)aniline (after hydrolysis) | Pd catalyst, Ag salt | Desulfurative C-C bond formation |
Sonogashira coupling is another valuable tool for forming C(sp²)-C(sp) bonds. rsc.orgrsc.orglibretexts.orgorganic-chemistry.org Palladium-catalyzed desulfurative Sonogashira coupling of thioamides with terminal alkynes has been demonstrated. rsc.orgrsc.org This reaction, when applied to this compound, could provide access to alkynylated products, further expanding its synthetic utility.
Intramolecular Ullmann-type reactions can also be envisaged. If a suitable leaving group is present on the p-tolyl ring, an intramolecular S-arylation could lead to the formation of fused heterocyclic systems. nih.gov
Nucleophilic Addition and Condensation Reactions
The carbon atom of the thioamide group is electrophilic and susceptible to nucleophilic attack. nih.govnih.govyoutube.com This reactivity is fundamental to many of the transformations of this compound. The reaction typically proceeds through a tetrahedral intermediate. youtube.com
Nucleophiles such as amines can react with thioamides in a process known as transamidation . rsc.orgrsc.org This reaction allows for the exchange of the amino group of the thioamide, providing a route to N-substituted thioamides. The activation of the thioamide, for instance by N-acylation, can facilitate this process. rsc.org
Condensation reactions with bifunctional reagents are also common. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of five- or six-membered heterocycles like thiadiazoles or triazines, depending on the specific reagent and reaction conditions.
Functional Group Transformations and Derivatizations
The thioamide group in this compound can be converted into a variety of other functional groups.
The sulfur atom can be removed through desulfurization , typically using reagents like Raney nickel, to afford the corresponding amide, 2-(4-methylphenyl)acetamide. This transformation is useful when the thioamide is used as an intermediate in a multi-step synthesis.
The thioamide can be alkylated at the sulfur atom with alkyl halides to form S-alkyl thioimidates. researchgate.net These intermediates are themselves versatile, undergoing further reactions such as nucleophilic substitution at the carbon atom.
Reaction with acid chlorides can lead to N-acylation , producing N-acylthioamides. commonorganicchemistry.com These derivatives have altered reactivity and can be used in further synthetic manipulations.
Furthermore, the α-protons adjacent to the thioamide group are acidic and can be removed by a strong base to form an enethiolate. This nucleophilic species can then react with various electrophiles, allowing for functionalization at the α-carbon. researchgate.net
Coordination Chemistry and Ligand Properties of the Thioamide Moiety
The thioamide group is an excellent ligand for a wide range of metal ions due to the presence of both "hard" nitrogen and "soft" sulfur donor atoms. researchgate.netscirp.orgmdpi.compsu.eduresearchgate.netrsc.org This allows this compound to act as a versatile ligand in coordination chemistry.
The thioamide can coordinate to a metal center in several ways:
Monodentate S-coordination: The soft sulfur atom can coordinate to soft metal ions. organic-chemistry.org
Monodentate N-coordination: The nitrogen atom can coordinate to hard metal ions.
Bidentate N,S-chelation: Both the nitrogen and sulfur atoms can coordinate to the same metal center, forming a stable chelate ring. This is a very common coordination mode for thioamides. researchgate.net
The specific coordination mode depends on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. wikipedia.org Upon coordination, changes in the infrared (IR) and nuclear magnetic resonance (NMR) spectra of the ligand are observed, which can be used to deduce the coordination mode. acs.orgresearchgate.net For instance, in IR spectroscopy, a shift in the ν(C=S) and ν(N-H) stretching frequencies is indicative of coordination through the sulfur and nitrogen atoms, respectively.
| Metal Ion | Potential Complex | Likely Coordination Mode | Potential Geometry |
|---|---|---|---|
| Palladium(II) | [Pd(L)2]Cl2 | Bidentate (N,S) | Square planar |
| Copper(II) | [Cu(L)Cl2] | Bidentate (N,S) | Distorted tetrahedral |
| Nickel(II) | [Ni(L)2(H2O)2]Cl2 | Bidentate (N,S) | Octahedral |
*L = this compoundAdvanced Spectroscopic and Structural Characterization of 2 4 Methylphenyl Ethanethioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(4-Methylphenyl)ethanethioamide, both ¹H and ¹³C NMR spectroscopy are essential for confirming its structure.
Based on these analogous structures, the anticipated ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the p-substituted benzene (B151609) ring, the methylene (B1212753) (-CH₂) protons adjacent to the aromatic ring, the protons of the thioamide (-CSNH₂) group, and the methyl (-CH₃) protons. The integration of these signals would correspond to the number of protons in each unique chemical environment.
The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbon atoms of the thioamide group (C=S), the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shift of the thiocarbonyl carbon is particularly noteworthy, typically appearing significantly downfield (around 200–210 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.3 | 128 - 140 |
| Methylene CH₂ | 2.8 - 3.2 | 35 - 45 |
| Thioamide NH₂ | 8.0 - 9.5 | - |
| Methyl CH₃ | 2.3 - 2.4 | 20 - 22 |
| Thiocarbonyl C=S | - | 195 - 205 |
Note: These are predicted values based on analogous compounds and general spectroscopic principles.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular formula, C₉H₁₁NS.
The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Common fragmentation pathways for similar aromatic compounds often involve the cleavage of bonds adjacent to the functional groups and the aromatic ring. For this compound, characteristic fragments would likely arise from the loss of the thioamide group or cleavage of the ethyl chain. The stability of the benzylic carbocation that can be formed by cleavage of the C-C bond alpha to the aromatic ring would likely result in a prominent peak.
Analysis of fragmentation patterns of related molecules, such as ketamine analogues which also contain an aromatic ring and an amine function, reveals characteristic losses of small neutral molecules and cleavage at bonds alpha to functional groups. nih.gov The presence of an odd number of nitrogen atoms in this compound means its molecular ion will have an odd mass-to-charge ratio, a useful diagnostic tool in mass spectrometry. libretexts.org
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Significance |
| 165 | [C₉H₁₁NS]⁺ | Molecular Ion (M⁺) |
| 105 | [C₇H₇-CH₂]⁺ | Loss of thioacetamide |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for tolyl compounds |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 59 | [CSNH₂]⁺ | Thioamide fragment |
Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary thioamide group typically appear as one or two bands in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, a key indicator of the thioamide group, is generally found in the range of 1120-1350 cm⁻¹, although its intensity can vary. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the methylene and methyl groups will be observed in the 2850-2960 cm⁻¹ range.
For comparison, the IR spectrum of a related amide, 2-chloro-N-p-tolylacetamide, shows a characteristic C=O amide band around 1672 cm⁻¹. youtube.com The substitution of the oxygen atom with sulfur in this compound would shift this key vibrational frequency to a lower wavenumber.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Thioamide N-H | Stretch | 3100 - 3400 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Thioamide C=S | Stretch | 1120 - 1350 |
| Thioamide N-H | Bend | 1600 - 1650 |
Note: These are expected ranges and the exact positions can be influenced by the molecular environment.
X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for elucidating the precise molecular structure in the solid state. While a specific crystal structure for this compound is not publicly documented, analysis of related structures can provide insights into the expected molecular geometry. The bond lengths and angles within the p-tolyl group and the thioamide moiety would be of particular interest. The planarity of the thioamide group and its orientation relative to the aromatic ring would also be key structural features determined by this technique.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful tool for characterizing the crystalline nature of a bulk sample. tsijournals.com The resulting diffraction pattern is a fingerprint of the crystalline phase, with the positions and intensities of the diffraction peaks being characteristic of the unit cell dimensions and the arrangement of atoms within the crystal lattice. youtube.com While specific PXRD data for this compound is not available, a typical PXRD analysis would confirm the crystallinity of the synthesized material and could be used to identify different polymorphic forms if they exist. researchgate.net
Analysis of Supramolecular Interactions
The solid-state architecture of molecular crystals is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. For this compound, the primary thioamide group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=S).
Hirshfeld Surface Analysis
A comprehensive search of scientific literature and crystallographic databases has revealed a lack of specific studies focusing on the Hirshfeld surface analysis of the compound this compound. While research is available for structurally similar molecules, such as other thioamide derivatives or compounds containing a p-tolyl moiety, no published data exists for the detailed intermolecular interaction analysis of this compound itself.
For a complete Hirshfeld surface analysis of this compound, experimental crystallographic data from single-crystal X-ray diffraction would be required. This data would provide the precise atomic coordinates of the molecule in the solid state, which is the foundational information needed to calculate the Hirshfeld surface and its associated properties.
Without such experimental data and subsequent analysis, it is not possible to provide detailed research findings, data tables on intermolecular contacts, or a discussion of the specific interactions that govern the crystal structure of this compound.
Further research, specifically the synthesis of single crystals of this compound and their characterization by X-ray crystallography, would be necessary to perform a Hirshfeld surface analysis and elucidate the intricate network of intermolecular forces at play.
Based on a comprehensive search of scientific literature, there are no specific theoretical and computational studies available for the chemical compound this compound. Research employing methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, or Molecular Dynamics simulations has not been published for this particular molecule.
Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. Generating content for the specified sections would require fabricating data and research findings, which would be scientifically unsound.
For an article of this nature to be written, original research involving quantum chemical calculations and molecular simulations on this compound would need to be conducted and published.
Synthetic Utility and Applications of 2 4 Methylphenyl Ethanethioamide As a Chemical Scaffold
Precursor in Heterocyclic Compound Synthesis
The sulfur and nitrogen atoms within the thioamide group of 2-(4-methylphenyl)ethanethioamide provide two nucleophilic centers, making it an ideal starting material for constructing various five- and six-membered heterocyclic rings. Its utility as a precursor is particularly evident in the synthesis of derivatives of thiazole (B1198619), thiophene, triazine, pyrazole (B372694), and oxazole (B20620).
Synthesis of Thiazole Derivatives
The most prominent application of thioamides in heterocyclic synthesis is the Hantzsch thiazole synthesis, a classic and efficient method for creating the thiazole ring. chemhelpasap.comsynarchive.com This reaction involves the condensation of a thioamide with an α-haloketone.
In this context, this compound can react with various α-haloketones to produce 2-benzyl-substituted-4-aryl/alkyl-thiazoles. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. chemhelpasap.com This method is known for its high yields and operational simplicity. chemhelpasap.comnih.gov The reaction is highly regioselective, affording thiazoles with specific substitution patterns determined by the choice of reactants. rsc.org
| Reactant 1 | Reactant 2 (α-haloketone) | Product | Conditions |
| This compound | 2-Bromoacetophenone | 2-(4-Methylbenzyl)-4-phenylthiazole | Methanol, Heat |
| This compound | Ethyl 2-bromoacetate | Ethyl 2-(4-methylbenzyl)thiazole-4-carboxylate | Base, Solvent (e.g., Ethanol) |
| This compound | 3-Chloropentane-2,4-dione | 4-Acetyl-2-(4-methylbenzyl)-5-methylthiazole | Reflux in Ethanol |
Synthesis of Triazine Derivatives
The synthesis of 1,2,4-triazine (B1199460) derivatives often begins with precursors that contain adjacent nitrogen atoms, such as thiosemicarbazide (B42300) or thiocarbohydrazide. scirp.org While this compound does not possess this pre-existing N-N bond, it can be chemically modified to serve as a synthon for triazine synthesis. For example, it could be envisioned to react with a hydrazine (B178648) derivative to form a hydrazonoyl thioamide, which could then undergo cyclization with a suitable one-carbon component. More direct, one-pot domino annulation reactions have also been developed for synthesizing 1,2,4-triazines from various simple starting materials, highlighting the flexibility of modern synthetic approaches. rsc.org
| Precursor Type | Reaction Partner | Intermediate | Product |
| Thioamide | Hydrazine derivative | Hydrazonoyl thioamide | 1,2,4-Triazine derivative |
| Thiosemicarbazide | α-Dicarbonyl compound | - | 1,2,4-Triazinone derivative |
Synthesis of Pyrazole Derivatives
Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine. However, thioamides can also serve as precursors for pyrazole synthesis. Research has shown that thioamide intermediates can undergo condensation with hydrazine monohydrate to yield pyrazole derivatives. mdpi.com In such a synthetic route, the thioamide group provides one of the nitrogen atoms and the adjacent carbon for the pyrazole ring. For example, a thioamide can react with hydrazine, where the hydrazine attacks the thiocarbonyl carbon, leading to a cyclization that, after elimination of hydrogen sulfide (B99878), forms the pyrazole ring. Some modern multicomponent reactions also allow for the synthesis of complex molecules bearing both thiazole and pyrazole moieties, starting from thioamides. acs.org
| Reactant 1 | Reactant 2 | Product | Key Feature |
| Thioamide Intermediate | Hydrazine Monohydrate | Substituted Pyrazole | Thioamide acts as a key intermediate for cyclization mdpi.com |
| Aryl Thioamide | Aryl Glyoxal, Pyrazolone | Pyrazole-linked Thiazole | One-pot multicomponent reaction acs.org |
Synthesis of Oxazole Derivatives
The conversion of a thioamide to an oxazole is less direct than the Hantzsch thiazole synthesis because the oxygen atom needs to be introduced. Typically, the corresponding amide is used in classic oxazole syntheses like the Robinson-Gabriel synthesis. However, methods exist for the synthesis of oxazoles from thioamides. One such approach involves the reaction of a thioamide with an α-diazoketone, catalyzed by an acid like trifluoromethanesulfonic acid (TfOH), to yield 2,4-disubstituted oxazoles. acs.org The thioamide can also be converted first to a thioimidate ester, which then undergoes cyclization with a suitable partner. Alternatively, the thioamide can be desulfurized to the corresponding amide, which then participates in standard oxazole-forming reactions.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| This compound | α-Diazoketone | Trifluoromethanesulfonic acid (TfOH) | 2-(4-Methylbenzyl)-4-substitued oxazole acs.org |
| Thioamide | - | Desulfurization (e.g., with oxone) then cyclization | Oxazole derivative |
Scaffold for the Design of Novel Functional Molecules
The true value of this compound as a chemical scaffold lies in the diverse array of heterocyclic compounds it can generate. The thiazole, pyrazole, triazine, and oxazole cores are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals. rsc.orgijpsr.infonih.gov
By using this compound as a starting point, chemists can readily introduce the 4-methylbenzyl group into these important heterocyclic systems. This specific substituent can influence the resulting molecule's steric and electronic properties, which in turn can modulate its biological activity. The synthetic accessibility of these derivatives allows for the creation of libraries of compounds for screening against various biological targets, including enzymes, receptors, and ion channels. The heterocycles derived from this scaffold are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov Therefore, this compound is not just a precursor but a gateway to novel functional molecules with tailored properties for drug discovery and materials science.
Solid State Chemistry and Crystal Engineering of 2 4 Methylphenyl Ethanethioamide
Investigation of Polymorphism and Pseudopolymorphism
There is currently no published data on the existence of polymorphs or pseudopolymorphs (solvates or hydrates) of 2-(4-Methylphenyl)ethanethioamide. A comprehensive polymorphic screen, involving crystallization from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate), would be the first step to investigate this aspect. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential to identify and characterize any new solid forms.
Strategies for Co-crystallization and Salt Formation
The design of co-crystals or salts of this compound would involve the selection of suitable co-formers or salt-formers based on synthons involving the thioamide group. Given that the thioamide N-H is a good hydrogen bond donor, co-formers containing strong hydrogen bond acceptor groups (e.g., pyridines, carboxylic acids, amides) would be logical choices. For salt formation, the acidity of the N-H group would need to be considered in conjunction with the pKa of the potential counter-ion. researchgate.net Without experimental data, any potential co-crystals or salts remain hypothetical.
Exploration of Topochemical Reactivity in the Solid State
The potential for topochemical reactions of this compound in the solid state is unknown. Such reactivity would depend on the specific arrangement of molecules in the crystal lattice. For instance, if the molecules were to pack in a way that brings reactive centers into close proximity, solid-state dimerization or polymerization upon exposure to heat or light could be possible. However, without knowledge of the crystal structure, any discussion of topochemical reactivity is purely speculative.
Biological and Medicinal Chemistry Research on 2 4 Methylphenyl Ethanethioamide and Analogues
Bioisosterism with Amide Functional Groups and Structural Impact
Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a cornerstone of modern drug design. The thioamide group is considered a classical bioisostere of the amide group, sharing the same number of atoms and a planar geometry. However, the substitution of the carbonyl oxygen with a sulfur atom introduces subtle yet significant structural and electronic changes that can profoundly impact a molecule's biological profile.
Furthermore, the thioamide group exhibits different hydrogen bonding capabilities. While the thioamide N-H is a better hydrogen bond donor than its amide counterpart, the sulfur atom is a weaker hydrogen bond acceptor than the amide oxygen. This can lead to altered binding affinities and specificities for target proteins. The replacement of an amide with a thioamide also tends to increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes. These key differences are fundamental to the medicinal chemistry strategy of using thioamide substitution to optimize lead compounds. nih.gov
| Property | Amide (-CONH-) | Thioamide (-CSNH-) | Structural and Functional Impact |
|---|---|---|---|
| C=X Bond Length | ~1.23 Å (X=O) | ~1.71 Å (X=S) | Alters molecular geometry and conformation. |
| Van der Waals Radius of X | 1.40 Å (X=O) | 1.85 Å (X=S) | Increases steric bulk, potentially affecting binding pocket fit. |
| Hydrogen Bond Acceptor Strength | Strong | Weak | Modifies binding interactions with biological targets. |
| Hydrogen Bond Donor Strength (N-H) | Good | Better | Can enhance specific hydrogen bonding interactions. |
| Lipophilicity | Lower | Higher | May improve membrane permeability and absorption. |
Elucidation of Biological Interaction Mechanisms
The thioamide functional group can interact with biological systems through several distinct mechanisms, giving rise to a broad spectrum of pharmacological activities. The specific mechanism of action for 2-(4-Methylphenyl)ethanethioamide is not extensively documented, but the activities of other thioamide-containing drugs provide a framework for understanding its potential biological interactions.
A well-established mechanism for some thioamide drugs is the inhibition of specific enzymes. For example, antithyroid thioamides like methimazole (B1676384) and propylthiouracil (B1679721) function by inhibiting thyroid peroxidase, an enzyme critical for the synthesis of thyroid hormones. diff.orgyoutube.com This inhibition prevents the iodination of tyrosine residues within thyroglobulin, thereby reducing the production of T3 and T4 hormones. diff.org In another context, the antitubercular drug ethionamide, a thioamide, is a prodrug that is activated by a mycobacterial enzyme (EthA). The activated form then forms a covalent adduct with NAD+, which in turn potently inhibits InhA, an enzyme essential for mycolic acid synthesis and bacterial cell wall integrity. nih.gov
Thioamides can also interfere with metabolic processes. Some have been shown to inhibit vitamin K-dependent carboxylation, a crucial step in the synthesis of certain clotting factors, which can lead to hypoprothrombinemia. nih.gov This suggests that thioamide compounds could potentially interact with enzymes in the vitamin K cycle, such as vitamin K epoxide reductase. nih.gov The diverse biological targets of thioamides highlight the group's chemical reactivity and its capacity for specific molecular recognition, suggesting that this compound and its derivatives could be explored for a variety of enzymatic targets.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
While specific SAR studies for this compound are limited in publicly available literature, general principles can be derived from research on analogous series of compounds. SAR studies investigate how modifying the chemical structure of a compound affects its biological activity, providing a roadmap for optimizing potency and selectivity. For derivatives of this compound, key areas for modification would include the p-tolyl ring and the ethanethioamide core.
Research on other aromatic compounds has shown that the nature and position of substituents on the phenyl ring are critical for activity. For instance, in a series of diaryl-methylenecyclopentanones, the replacement of a phenyl group with a methylphenyl group was found to significantly increase cytotoxic effects against breast cancer cells. nih.gov This suggests that the methyl group in this compound is a key feature that could be further explored. In other studies of 1,3,4-thiadiazole (B1197879) derivatives, compounds featuring a trimethoxyphenyl group exhibited potent anticancer activity, indicating that the electronic and steric properties of the aryl moiety play a crucial role in biological activity. researchgate.net
Modifications to the linker and the core functional group are also central to SAR. In studies of thiophene-arylamide derivatives as antimycobacterial agents, the exploration of different benzamide (B126) moieties attached to the core structure led to compounds with potent activity against drug-resistant tuberculosis strains. nih.gov This highlights the importance of the groups attached to the amide (or in this case, thioamide) nitrogen. The following table outlines a hypothetical SAR for derivatives of this compound based on these general principles.
| Modification Site | Structural Change | Predicted Impact on Activity | Rationale from Analogue Studies |
|---|---|---|---|
| p-Tolyl Ring | Varying substituent at para-position (e.g., -OCH3, -Cl, -CF3) | Modulation of electronic and hydrophobic properties could optimize target binding. | SAR of various kinase inhibitors shows high sensitivity to aryl substitution. mdpi.com |
| Moving methyl group to ortho- or meta-position | Altering steric profile could enhance or reduce binding affinity. | Positional isomerism is a key factor in the activity of many receptor ligands. | |
| Ethanethioamide Core | Substitution on the α-carbon | Introduction of alkyl or other groups could influence metabolic stability and conformation. | α-Methyl substitution is a key pharmacophore in some TRPV1 antagonists. |
| N-alkylation or N-arylation | Could alter hydrogen bonding capacity and lipophilicity, impacting permeability and potency. | N-substituents are critical for the activity of many acetanilide (B955) and carboxamide series. nih.gov |
Development of Thioamide-Containing Lead Compounds for Further Investigation
The unique properties of the thioamide group make it an attractive component for the development of new lead compounds for a wide range of diseases. The structural and electronic differences compared to amides can be leveraged to overcome common drug development challenges, such as poor metabolic stability or low membrane permeability. nih.gov Thioamide-containing compounds have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory activities. nih.govmdpi.com
The development of lead compounds based on the this compound scaffold would involve synthesizing a library of analogues based on SAR insights. For example, if initial screening revealed anticancer activity, derivatives could be designed to enhance this effect. Research on other 2-aryl-4H-3,1-benzothiazines has shown that some derivatives possess greater antiproliferative properties than the established chemotherapy drug cisplatin. nih.gov This underscores the potential of sulfur-containing aromatic heterocycles and related structures in oncology.
Furthermore, the bioisosteric replacement of a problematic amide in an existing drug with a thioamide could be a viable strategy to improve its pharmacokinetic profile. chemrxiv.org Given the established synthetic routes to thioamides from their corresponding amides using reagents like Lawesson's reagent or phosphorus pentasulfide, the generation of diverse chemical libraries for screening is highly feasible. wikipedia.org Therefore, this compound and its derivatives represent a promising starting point for medicinal chemistry campaigns aimed at discovering next-generation therapeutic agents.
Q & A
Q. What are the established synthetic routes for preparing 2-(4-Methylphenyl)ethanethioamide, and how can reaction conditions be optimized to improve yield?
- Methodology : A common approach involves Knoevenagel condensation, as demonstrated in the synthesis of structurally similar thioamide derivatives. For example, refluxing precursors (e.g., substituted benzaldehydes) with thioamide intermediates in polar aprotic solvents like n-butanol, catalyzed by piperidine, yields the target compound. Optimizing stoichiometry (e.g., 1:2 molar ratio of thioamide to aldehyde) and reaction time (12–24 hours under reflux) can enhance yields .
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via recrystallization (ethanol or DMSO) to remove unreacted starting materials .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks using ¹H NMR (e.g., aromatic protons at δ 7.04–7.66 ppm, NH resonance at δ 11.17 ppm) and ¹³C NMR (e.g., thioamide carbonyl at δ ~195 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 209.1 for C₉H₁₁NS) .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., S⋯S contacts at 2.97 Å) to validate stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Case Study : Discrepancies in ¹³C NMR chemical shifts (e.g., thioamide carbonyl δ 195.3 ppm vs. δ 193.5 ppm in similar compounds) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism. Compare data across solvents and validate with computational methods (DFT calculations) .
- Mitigation : Standardize solvent systems and report experimental conditions (temperature, concentration) in publications .
Q. What strategies are effective for analyzing the stability of this compound under varying storage conditions?
- Experimental Design :
- Accelerated Stability Testing : Expose the compound to stressors (heat: 40°C; humidity: 75% RH; light: UV/vis λmax 255 nm) and monitor degradation via HPLC .
- Long-Term Stability : Store at -20°C in amber vials under inert gas (N₂), with periodic FT-IR analysis to detect oxidation (e.g., S=O formation) .
Q. How can computational modeling predict the reactivity of this compound in multicomponent reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
